Cas no 146163-06-6 (L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI))

L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI) structure
146163-06-6 structure
Product Name:L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI)
CAS-nummer:146163-06-6
MF:C28H54N8O7
MW:614.777766704559
CID:151536
PubChem ID:5487517
Update Time:2025-04-19

L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI)
    • (2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobut
    • L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valinamide
    • L-Valinamide, L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-
    • Ser-ile-lys-val-ala-val
    • Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide
    • Sikvav
    • SCHEMBL2191316
    • DTXSID30163278
    • 146163-06-6
    • (2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide
    • Inchi: 1S/C28H54N8O7/c1-8-16(6)22(36-25(40)18(30)13-37)28(43)33-19(11-9-10-12-29)26(41)35-21(15(4)5)27(42)32-17(7)24(39)34-20(14(2)3)23(31)38/h14-22,37H,8-13,29-30H2,1-7H3,(H2,31,38)(H,32,42)(H,33,43)(H,34,39)(H,35,41)(H,36,40)/t16-,17-,18-,19-,20-,21-,22-/m0/s1
    • InChI-sleutel: PIRVHLUVWWMELB-CPDXTSBQSA-N
    • LACHT: O=C([C@H]([C@@H](C)CC)NC([C@H](CO)N)=O)N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N)=O)C(C)C)=O)=O)C(C)C)=O)CCCCN

Berekende eigenschappen

  • Exacte massa: 614.41192
  • Monoisotopische massa: 614.41154609g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 20
  • Complexiteit: 946
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.7
  • Topologisch pooloppervlak: 261Ų

Experimentele eigenschappen

  • PSA: 260.86
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd